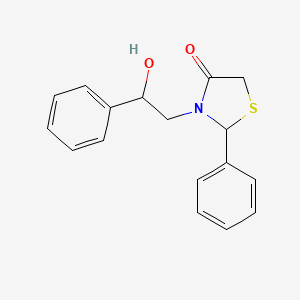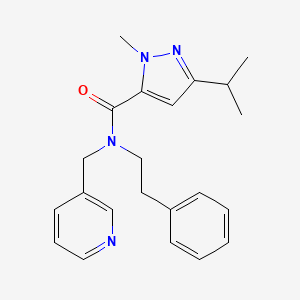
3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidin-4-ones typically involves the condensation of thioglycolic acid with azomethines, which are derivatives of aldehydes or ketones. For example, the synthesis of 2,3-disubstituted thiazolidin-4-ones containing sterically hindered phenyl groups has been achieved through this method, indicating a versatile approach to introducing different substituents into the thiazolidin-4-one framework (Silin, Kelarev, & Abu-Ammar, 2012).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-ones has been extensively studied through X-ray crystallography. These studies reveal the compounds' ability to form intermolecular hydrogen bonds, which significantly influence their crystal packing and, consequently, their reactivity and interactions with biological targets. For instance, a study on a related thiazolidin-4-one derivative demonstrated its crystallization in the orthorhombic system, highlighting intermolecular O-H...O hydrogen bonding (Doreswamy, Kavitha, Sridhar, Rangappa, & Prasad, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of 3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one and its derivatives has been explored to enhance their steric properties and potential biological activities. For instance, Silin, Kelarev, and Abu-Ammar (2012) developed a method for synthesizing 2,3-disubstituted thiazolidin-4-ones, which involved the condensation of thioglycolic acid with azomethines derived from 4-hydroxy-3,5-di(tert-butyl)benzaldehyde. This approach aimed at introducing sterically hindered groups to modify the compound's chemical and biological properties (Silin, Kelarev, & Abu-Ammar, 2012).
Biological Activities
Numerous studies have focused on the antimicrobial, antifungal, and potential antiviral activities of thiazolidin-4-one derivatives, highlighting their significance in medical and pharmaceutical research.
Antimicrobial and Antifungal Activities : Pansare, Mulla, Pawar, Shende, and Shinde (2014) reported on the synthesis of new thiazolidin-4-one derivatives showing broad-spectrum antimicrobial activity against bacterial and fungal strains, underscoring the compound's potential as an antimicrobial agent. These findings suggest the versatility of thiazolidin-4-one derivatives in combating various microbial infections (Pansare et al., 2014).
Antiviral Activity : The exploration of thiazolidin-4-one derivatives for antiviral properties has also been a point of interest. Dawood, Eldebss, El-Zahabi, and Yousef (2015) synthesized bis-1,3-thiazole derivatives from 3-phenyl-1,3-thiazolidin-4-one, demonstrating significant antiviral activity against several viruses, including HCV. This study suggests the potential of thiazolidin-4-one derivatives in antiviral therapy (Dawood et al., 2015).
Eigenschaften
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-15(13-7-3-1-4-8-13)11-18-16(20)12-21-17(18)14-9-5-2-6-10-14/h1-10,15,17,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPNENPUZKTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-2-phenylethyl)-2-phenylthiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)
![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)

![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)
![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)
